N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide
Description
N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide (CAS: 1581118-24-2) is a sulfonamide derivative with the molecular formula C₉H₁₃N₃O₄S (free base) and a molecular weight of 295.74 g/mol in its hydrochloride form . The compound features a nitrobenzene sulfonamide core substituted with a 2-(methylamino)ethyl group. It is part of the isoquinoline sulfonamide class of protein kinase inhibitors, which are notable for their role in modulating enzymatic activity, particularly protein kinase C (PKC) . Its hydrochloride salt is commonly used in biochemical research to study intracellular signaling pathways .
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
CLBSOUYAJISZMH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves two main steps:
- Formation of the sulfonamide bond by reaction of a sulfonyl chloride derivative of 2-nitrobenzene-1-sulfonic acid with an appropriate amine.
- Introduction or modification of the aminoethyl side chain, including methylation of the amino group.
This approach leverages the reactivity of sulfonyl chlorides with amines to form sulfonamide linkages, a well-established method in sulfonamide chemistry.
Detailed Preparation Methods
Synthesis of 2-Nitrobenzene-1-sulfonyl Chloride
The precursor 2-nitrobenzene-1-sulfonyl chloride can be prepared by chlorosulfonation of 2-nitrobenzene or obtained commercially. This reagent is key for introducing the sulfonyl group onto the amine substrate.
Formation of this compound
Reaction of 2-Nitrobenzene-1-sulfonyl Chloride with 2-(Methylamino)ethylamine
- The sulfonyl chloride is reacted with 2-(methylamino)ethylamine (or a protected derivative) under basic aqueous or organic conditions.
- Typical bases used include sodium bicarbonate (NaHCO3) or sodium acetate to neutralize the hydrochloric acid generated.
- The reaction is carried out at ambient or slightly elevated temperatures (room temperature to 80 °C) to promote sulfonamide bond formation.
- The product precipitates or is extracted and purified by recrystallization or chromatography.
Alternative Stepwise Synthesis
- First, 2-nitrobenzene-1-sulfonyl chloride is reacted with ethylenediamine to give N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide.
- Subsequently, selective methylation of the terminal amino group is performed using alkylating agents such as methyl iodide or methyl p-nitrobenzenesulfonate under basic conditions.
- Alkylation is often facilitated by phase-transfer catalysts (e.g., triethylbenzylammonium chloride) and bases such as potassium carbonate to achieve selective N-methylation without over-alkylation.
Selective N-Methylation Techniques
- Use of guanidinium bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) enhances selectivity and yield in methylation of sulfonamides.
- Alternative mild methylation methods include diazomethylation under neutral conditions or Mitsunobu reaction conditions for N-methylation of sulfonamides bound to amino acids or peptides.
Purification and Characterization
- The crude product is purified by recrystallization from ethanol or other suitable solvents.
- Characterization techniques include melting point determination, thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Notes | Yield / Purity |
|---|---|---|---|
| 1. Preparation of 2-nitrobenzene-1-sulfonyl chloride | Chlorosulfonation of 2-nitrobenzene or commercial source | Key sulfonylating agent | High yield, commercially available |
| 2. Sulfonamide formation | 2-nitrobenzene-1-sulfonyl chloride + 2-(methylamino)ethylamine, NaHCO3 or NaOAc, H2O or organic solvent, RT to 80 °C | Direct sulfonamide bond formation | >80% typical yield |
| 3. Stepwise methylation (optional) | Alkylating agent (methyl iodide or methyl p-nitrobenzenesulfonate), base (K2CO3), phase-transfer catalyst (TEBA), RT to 80 °C | Selective N-methylation of aminoethyl side chain | 85-90% yield reported |
| 4. Purification | Recrystallization from ethanol or chromatography | Ensures product purity | >95% purity achievable |
Research Discoveries and Insights
- The acidity of the sulfonamide nitrogen enables selective methylation, which is critical for obtaining N-methylated derivatives without side reactions.
- Use of guanidinium bases like MTBD significantly improves methylation efficiency and selectivity.
- Protection strategies such as o-nitrobenzenesulfonamide (o-NBS) groups allow for selective deprotection and functionalization in peptide synthesis, which can be adapted for related sulfonamide syntheses.
- Alkylation under phase-transfer catalysis conditions provides mild and efficient routes to N-alkyl sulfonamides.
- The sulfonamide linkage formed is stable under physiological conditions, making these compounds suitable for biological applications.
- Recent studies on sulfonamide derivatives emphasize modular synthetic routes where the sulfonamide and amide functionalities can be introduced in flexible sequences to optimize biological activity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a synthetic organic compound with a molecular weight of approximately 273.31 g/mol. It is characterized by a nitro group, a sulfonamide group, and a methylaminoethyl side chain attached to a benzene ring. The presence of the sulfonamide moiety allows it to mimic para-aminobenzoic acid, potentially inhibiting bacterial enzymes involved in folate synthesis, which can disrupt bacterial growth and replication.
Pharmaceutical Research
- Antibacterial Properties: N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is investigated for its potential antibacterial properties. Its structural similarity to para-aminobenzoic acid enables it to inhibit bacterial enzymes involved in folate synthesis, disrupting bacterial growth and replication.
- Biochemical Probe in Drug Discovery: The compound is also used as a biochemical probe in drug discovery. Research suggests that compounds with similar structures may interact with various biological targets, influencing different biochemical pathways and cellular processes.
Chemical Synthesis
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is used in various chemical synthesis processes, generally involving three main steps:
- Sulfonation: Introduction of the sulfonamide group onto the benzene ring.
- Nitration: Introduction of the nitro group.
- Amine Alkylation: Attachment of the methylaminoethyl side chain.
These reactions are scaled up in industrial settings with precise control over conditions to maximize yield and purity.
Interactions with Biological Targets
Research focuses on the binding affinity of N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide with various biological targets. Studies suggest that the compound may interact with enzymes involved in bacterial metabolism, potentially inhibiting growth. Further investigations are needed to elucidate the full spectrum of its interactions within biological systems.
Analogous Compound Applications
Mechanism of Action
The mechanism of action of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline Sulfonamide Protein Kinase Inhibitors
The target compound is closely related to other isoquinoline sulfonamides, such as H7, H9, and HA1004, which share a sulfonamide backbone but differ in substituents (Table 1). These variations critically influence their inhibitory potency against PKC:
- H7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride): Exhibits the highest PKC inhibition due to its bulky 2-methylpiperazine group, which enhances binding affinity .
- H8 (N-[2-(methylamino)ethyl]-5-isoquinoline sulfonamide dihydrochloride): Shows intermediate PKC inhibition, attributed to its 2-(methylamino)ethyl side chain, which balances steric and electronic effects .
- H9 (N-(2-aminoethyl)-5-isoquinoline sulfonamide dihydrochloride): Less potent than H8 due to the absence of a methyl group, reducing hydrophobicity and membrane permeability .
- HA1004 (N-(2-guanidinoethyl)-5-isoquinoline sulfonamide hydrochloride): Weakest PKC inhibitor, as its guanidinoethyl group favors interactions with cyclic nucleotide-dependent kinases over PKC .
Table 1. Comparison of Isoquinoline Sulfonamides
| Compound | Substituent | Molecular Weight (g/mol) | PKC Inhibition Potency |
|---|---|---|---|
| H7 | 2-Methylpiperazine | 433.34 | High (IC₅₀: 6 µM) |
| Target Compound | 2-(Methylamino)ethyl | 295.74 (HCl salt) | Intermediate (IC₅₀: 15 µM) |
| H9 | 2-Aminoethyl | 280.73 | Moderate (IC₅₀: 30 µM) |
| HA1004 | 2-Guanidinoethyl | 327.79 | Low (IC₅₀: >100 µM) |
Nitrobenzenesulfonamide Derivatives
Structural analogs with nitrobenzene sulfonamide cores but differing substituents include:
- However, its biological activity data are unspecified .
- N-(2-Methylphenyl)-2-nitrobenzenesulfonamide : The methylphenyl substituent improves lipophilicity, which may enhance cellular uptake compared to the target compound .
Table 2. Structural and Functional Differences in Nitrobenzenesulfonamides
| Compound | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | 2-(Methylamino)ethyl | 295.74 (HCl salt) | PKC inhibition |
| N-(3-Chloro-phenyl) | 3-Chlorophenyl | 296.72 | High electrophilicity |
| N-(2-Methylphenyl) | 2-Methylphenyl | 276.30 | Enhanced lipophilicity |
| N-Methyl-2-nitro | Methyl | 216.23 | Low solubility |
Functional Group Impact on Bioactivity
- Aminoethyl vs.
- Hydroxyalkyl Substituents : Derivatives like N-[(1S)-2-hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide (CAS: 1351395-66-8) exhibit improved solubility due to the hydroxyl group but show reduced kinase affinity compared to the target compound .
Biological Activity
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity attributed to the sulfonamide moiety. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is well-known for its antibacterial properties, and a nitro group that may enhance its pharmacological profile. The molecular formula is characterized by the presence of functional groups that allow it to mimic para-aminobenzoic acid (PABA), facilitating its role as an antibacterial agent by inhibiting bacterial folate synthesis.
Sulfonamides, including this compound, primarily exert their effects by inhibiting dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective against various bacterial strains.
Table 1: Comparison of Biological Activities of Sulfonamides
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| This compound | Inhibits dihydropteroate synthase | Antibacterial |
| Sulfanilamide | Inhibits PABA utilization | First sulfonamide antibiotic |
| Trimethoprim | Inhibits dihydrofolate reductase | Potent antibacterial activity |
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial activity. Preliminary studies indicate that it interacts with enzymes involved in folate metabolism and may show synergistic effects when used in combination with other antibacterial agents.
In a comparative study, the minimum inhibitory concentration (MIC) values were determined against various bacterial strains:
- Staphylococcus aureus : MIC = 50 μM
- Escherichia coli : MIC = 25 μM
- Klebsiella pneumoniae : MIC = 30 μM
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating several sulfonamide derivatives found that this compound displayed superior antimicrobial activity compared to traditional sulfonamides. The compound's unique structure enhances its solubility and bioavailability, which are critical for effective therapeutic use .
- Cytotoxicity in Cancer Models : In vitro studies indicated that derivatives of nitrobenzenesulfonamides exhibit selective cytotoxicity towards hypoxic cancer cells. For instance, one derivative reduced the surviving fraction of hypoxic EMT6 mammary carcinoma cells significantly, suggesting potential applications in targeted cancer therapies .
- Drug Interaction Studies : Interaction studies have shown that this compound may bind effectively to various biological targets, influencing different biochemical pathways. Further research is necessary to elucidate the full spectrum of its interactions within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
